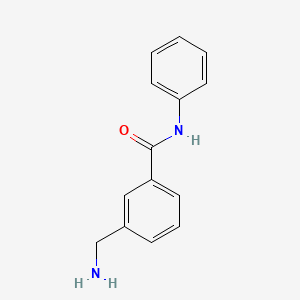

3-(aminomethyl)-N-phenylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-(aminomethyl)-N-phenylbenzamide |

InChI |

InChI=1S/C14H14N2O/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17) |

InChI Key |

CDCMVXMFWZFHKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl N Phenylbenzamide and Analogues

Classical Approaches for Amide Bond Formation

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. fishersci.co.uk However, the direct reaction is often inefficient due to an acid-base reaction between the two components, which forms a non-nucleophilic ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, classical methods typically involve the activation of the carboxylic acid. fishersci.co.uk

Carboxylic Acid Activation and Amine Coupling Strategies

A prevalent strategy for synthesizing amides involves the activation of a carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. fishersci.co.ukresearchgate.net This can be achieved in several ways:

Conversion to Acyl Halides: Carboxylic acids can be converted to more reactive acyl chlorides or bromides using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trihalides (PCl₃, PBr₃). masterorganicchemistry.com The resulting acyl halide readily reacts with an amine to form the amide. masterorganicchemistry.com This method, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk

Formation of Acid Anhydrides: Carboxylic acids can be dehydrated to form acid anhydrides, which are also effective acylating agents for amines. masterorganicchemistry.com

Use of Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. nih.gov These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. thieme-connect.com To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents. fishersci.co.uknih.gov Other classes of coupling reagents include uronium salts like HATU and HBTU. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Additive(s) |

| Carbodiimides | DCC, EDC | HOBt, HOAt |

| Uronium Salts | HATU, HBTU | DIPEA |

Nucleophilic Substitution Reactions

The formation of an amide bond is a classic example of a nucleophilic acyl substitution reaction. youtube.com In this reaction, the amine acts as the nucleophile, attacking the carbonyl carbon of an activated carboxylic acid derivative (like an acyl halide or anhydride). masterorganicchemistry.comyoutube.com This leads to a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., halide or carboxylate) to form the stable amide bond. youtube.com While amides themselves are relatively unreactive towards further nucleophilic substitution due to the poor leaving group ability of the amino group, their synthesis relies heavily on this fundamental reaction pathway. libretexts.org

Palladium-Catalyzed Amidation of Aryl Halides

Modern synthetic methods have introduced transition metal catalysis as a powerful tool for amide synthesis. Palladium-catalyzed reactions, in particular, offer alternative routes that can tolerate a wider range of functional groups. One such method is the aminocarbonylation of aryl halides. organic-chemistry.org In this process, an aryl halide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. organic-chemistry.org This allows for the direct formation of a benzamide (B126) from an aryl halide precursor. Formamide (B127407) can also be used as a source of both ammonia (B1221849) and carbon monoxide in palladium-catalyzed aminocarbonylations of aryl halides. acs.org Another approach involves the palladium-catalyzed cyanation of aryl halides to form benzonitriles, which can then be hydrated to primary benzamides. rsc.orgrsc.org Furthermore, palladium catalysis enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov A dual photoredox/nickel catalytic system has also been developed for the divergent C-C and C-N cross-coupling of aryl halides with formamide to produce either unprotected benzamides or N-arylformamides. acs.org

Oxidative Amidation and Aminocarbonylation Methods

Oxidative amidation provides a direct route to amides by coupling aldehydes or alcohols with amines in the presence of an oxidant. organic-chemistry.org Various catalytic systems, including those based on copper or iodine, can facilitate this transformation. organic-chemistry.orgorganic-chemistry.org For instance, benzaldehydes can be converted to benzamides in the presence of an amine and an oxidizing agent. organic-chemistry.org An iodine-TBHP system has been used for the synthesis of benzamides via the oxidative amidation of benzylamines and benzyl (B1604629) cyanides. sci-hub.stresearchgate.net

Aminocarbonylation, as mentioned in the context of palladium catalysis, is a broader strategy that involves the introduction of a carbonyl group and an amino group in a single step. organic-chemistry.org This can be achieved with various substrates, including aryl halides, and is a powerful method for constructing the benzamide core. organic-chemistry.org

Specific Synthetic Pathways to Aminomethyl-Substituted Benzamides

The synthesis of 3-(aminomethyl)-N-phenylbenzamide specifically requires methods to introduce the aminomethyl group onto the benzoyl or aniline (B41778) ring, in addition to forming the amide bond.

Synthesis from Halomethyl Precursors

A common strategy for introducing an aminomethyl group is through the nucleophilic substitution of a halomethyl group (e.g., bromomethyl or chloromethyl) with an amine or a protected amine equivalent. For the synthesis of this compound, a precursor such as 3-(bromomethyl)benzoyl chloride could be reacted with aniline. The resulting 3-(bromomethyl)-N-phenylbenzamide can then be treated with an amine source, such as ammonia or a protected amine, to displace the bromide and form the desired aminomethyl group. Alternatively, the reaction of 3-(bromomethyl)benzoic acid with aniline using standard amide coupling conditions would yield 3-(bromomethyl)-N-phenylbenzamide, which can then be converted to the final product.

Derivatization of Amino-Substituted Benzamides

The derivatization of an existing amino group on the benzamide scaffold is a common strategy to produce a library of analogues. This approach allows for the exploration of the chemical space around a core structure. A key method involves the reaction of an amino-substituted N-phenylbenzamide with various electrophiles.

One such approach involves the reaction of an amino-N-substituted phenylbenzamide with α-bromoketones in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). dovepress.com The reaction mixture is typically stirred for several hours, after which the product is precipitated by the addition of water, filtered, dried, and recrystallized. dovepress.com This method provides a straightforward way to introduce a variety of substituents at the amino position. The yields of these reactions can vary depending on the specific reactants used. dovepress.com For instance, a change in solvent from dichloromethane (B109758) to tetrahydrofuran (B95107) and avoiding an acid/base washing step has been shown to significantly increase yields in the synthesis of substituted 3-nitro-N-phenylbenzamide from 60-75% to 88-97%. dovepress.com

Detailed research findings on the derivatization of amino-substituted benzamides are presented in the table below.

Table 1: Derivatization of Amino-N-Substituted Phenylbenzamides

| Starting Amine | Reagent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Amino-N-phenylbenzamide | 2-Bromo-1-(3-methoxyphenyl)ethan-1-one | K₂CO₃ | DMF | 4-[2-(3-methoxyphenyl)-2-oxoethylamino]-N-phenylbenzamide | 47 |

| 3-Amino-N-phenylbenzamide | H1 (α-bromoketone) | K₂CO₃ | DMF | 52 | 36 |

| 4-Amino-N-(3-chlorophenyl)benzamide | H1 (α-bromoketone) | K₂CO₃ | DMF | 61 | 36 |

Introduction of the Aminomethyl Moiety onto the N-Phenyl Ring

A crucial step in the synthesis of this compound is the introduction of the aminomethyl group onto the N-phenyl ring. A common and effective method for this transformation is reductive amination. masterorganicchemistry.comyoutube.com This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com

In the context of synthesizing this compound, the likely precursor would be N-(3-formylphenyl)benzamide. This aldehyde can be reacted with ammonia or a protected amine equivalent, followed by reduction of the resulting imine or enamine intermediate to the desired primary amine. youtube.com

The choice of reducing agent is critical for the success of the reductive amination. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is often used because it does not readily reduce the starting aldehyde or ketone under neutral or slightly acidic conditions, but it will reduce the protonated imine. youtube.com Another common reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also mild and effective for this transformation. masterorganicchemistry.com

The general mechanism for reductive amination proceeds through the formation of an iminium ion, which is then reduced by the hydride reagent to yield the amine. youtube.com

Table 2: Reagents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Palladium on Carbon (Pd/C) with H₂ | Catalytic hydrogenation, effective but can sometimes lead to debenzylation. youtube.com |

Synthetic Strategies for Conformationally Restricted Analogues

To better understand the bioactive conformation of this compound, synthetic chemists often design and synthesize conformationally restricted analogues. These molecules lock the flexible side chains of the parent compound into more rigid structures, which can provide valuable information about the optimal geometry for biological activity.

One strategy involves incorporating the key pharmacophoric elements into a cyclic framework. For example, analogues of tyramine, which shares a similar phenethylamine (B48288) substructure, have been conformationally restricted by incorporating the side chain into a tetralin or a benzobicyclo[3.2.1]octane skeleton. nih.gov These rigid structures limit the rotational freedom of the side chain. nih.gov The synthesis of such analogues often involves multi-step sequences, with key steps such as intramolecular Friedel-Crafts cyclizations to construct the rigid bicyclic systems. nih.gov

In the context of this compound, a conformationally restricted analogue could be synthesized by replacing the flexible aminomethylphenyl group with a rigid, bicyclic amine-containing moiety. Research on neurokinin-2 (NK₂) receptor antagonists has identified potent 4-amino-2-(aryl)-butylbenzamides and their conformationally constrained analogues. youtube.com These studies demonstrated that replacing a flexible piperidine (B6355638) moiety with a more rigid 3-((N)-morpholino)azetidine could be achieved through classical single-compound synthesis. youtube.com However, in this particular series, the conformationally constrained analogues did not offer a potency advantage. youtube.com

Table 3: Examples of Conformationally Restricted Analogues

| Parent Compound Moiety | Constrained Analogue Structure | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Tyramine | 2-Aminotetralins | Restriction of side-chain conformation | nih.gov |

| Tyramine | Benzobicyclo[3.2.1]octylamines | Definition of side-chain conformation | nih.gov |

| 4-Hydroxy-4-phenylpiperidine | 4-((N)-Benzimidazolone)piperidine | Replacement of a flexible moiety with a more rigid one | youtube.com |

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Profiles

The aminobenzamide scaffold is a versatile structure that has been shown to interact with a range of enzymes, leading to the inhibition of their activity. The following sections detail the inhibitory profiles of 3-(aminomethyl)-N-phenylbenzamide and related compounds against several key enzymes.

While direct inhibitory data for this compound on neuronal nitric oxide synthase (nNOS) is not extensively documented in publicly available research, related compounds containing the aminomethylphenyl group have been investigated as nitric oxide synthase inhibitors. For instance, N-(3-(aminomethyl)benzyl)acetamidine (1400W) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), another isoform of NOS. nih.govnih.govnih.gov This suggests that the aminomethylbenzyl moiety can be a key structural feature for interaction with the active site of nitric oxide synthases.

Inhibition of nNOS is considered a potential therapeutic strategy for neurological disorders characterized by excitotoxicity, such as stroke and neurodegenerative diseases. Research into selective nNOS inhibitors has identified compounds with significant potency. For example, certain N-benzylphenethylamine derivatives show potent nNOS activity with approximately 100-fold selectivity over other NOS isoforms. Furthermore, studies have identified inhibitors with Ki values in the low micromolar and even nanomolar range for nNOS. nih.gov The potential of this compound as a nNOS inhibitor warrants further investigation, building upon the knowledge of related structures.

Benzamide (B126) derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents, particularly in oncology. acs.org These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The N-(2-aminophenyl)-benzamide functionality is a known zinc-binding group in a novel class of HDAC inhibitors. acs.org

Research has demonstrated that the substitution pattern on the benzamide scaffold is crucial for HDAC inhibitory activity. For instance, some benzamide derivatives show potent inhibition of Class I HDACs (HDAC1, HDAC2, and HDAC3). One study identified a compound, 7j, with IC50 values of 0.65, 0.78, and 1.70 μM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov Another series of novel benzohydroxamate-based HDAC inhibitors demonstrated potent activity, with some compounds exhibiting IC50 values in the sub-micromolar range against total HDACs and selectivity for HDAC6. nih.gov

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

|---|---|---|---|---|

| 7j | 0.65 | 0.78 | 1.70 | nih.gov |

| Entinostat | 0.93 | 0.95 | 1.80 | nih.gov |

| 10c (HDAC6 selective) | IC50 = 0.261 µM (against HDAC6) | nih.gov |

3-Aminobenzamide (B1265367) is a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes. bpsbioscience.com PARP inhibitors have gained prominence as anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov The inhibitory concentration (IC50) of 3-aminobenzamide against PARP is approximately 30 µM. bpsbioscience.com

The mechanism of PARP inhibitors involves preventing the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair (like those with BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality. nih.gov Low concentrations of 3-aminobenzamide (50 µM) have also been shown to stimulate angiogenesis in vitro by modulating the expression of urokinase-type plasminogen activator and matrix metalloprotease 2. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Aminobenzamide | PARP | ~30 | bpsbioscience.com |

The aminobenzamide scaffold is also found in compounds designed as tyrosine kinase inhibitors. While specific data for this compound is limited, related structures have shown activity against various tyrosine kinases, which are crucial mediators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com The epidermal growth factor receptor (EGFR) family, including HER2 and HER4, are key targets for cancer therapy. nih.gov

For example, a compound structurally related to this compound, 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, is classified as a kinase inhibitor. This class of molecules shares structural features with well-known tyrosine kinase inhibitors like imatinib (B729) and nilotinib, which target Bcr-Abl, c-KIT, and PDGF-R. Research on similar compounds has demonstrated significant inhibition of EGFR, with some achieving up to 92% inhibition at a concentration of 10 nM. The development of small molecule inhibitors targeting the intracellular catalytic domain of these receptors is an active area of research.

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a key target for anticoagulant drugs. nih.gov While there is no direct evidence of this compound acting as a Factor Xa inhibitor, the related structure, 4-aminomethylbenzamidine, has been used as a fragment in the protein-templated formation of Factor Xa inhibitors. This suggests that the aminomethylbenzamidine moiety can bind to the S1 pocket of Factor Xa, a key interaction for many direct FXa inhibitors. The standard method for measuring the activity of FXa inhibitors is the anti-Xa assay, which quantifies the residual FXa activity after inhibition. nih.govmedscape.com

The N-substituted aminobenzamide scaffold has been identified as a valid framework for the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.govnih.govresearchgate.net DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for enhancing insulin (B600854) secretion in response to food intake. By inhibiting DPP-IV, the action of incretins is prolonged, leading to better glycemic control in patients with type 2 diabetes. oatext.com

In a study focused on developing novel DPP-IV inhibitors, a series of 69 compounds based on an N-substituted aminobenzamide scaffold were synthesized and evaluated. Several of these compounds exhibited in vitro activity against DPP-IV, with the most active ones showing 38% inhibition at a concentration of 100 μM. nih.govnih.gov This demonstrates the potential of the aminobenzamide core structure for targeting the DPP-IV enzyme.

DNA Methyltransferase 1 (DNMT1) Inhibition

Currently, there is no publicly available scientific literature or research data to suggest that this compound acts as an inhibitor of DNA Methyltransferase 1 (DNMT1).

Coronavirus Papain-Like Cysteine Protease (PLpro) Inhibition

There is no available scientific evidence from research studies to indicate that this compound inhibits the papain-like cysteine protease (PLpro) of coronaviruses. The development of PLpro inhibitors has been a focus in antiviral research, with various chemical scaffolds being investigated. nih.govnih.gov However, the activity of this compound has not been reported in this context.

Antiviral Activity and Mechanisms

Filovirus Entry Inhibition (Ebola and Marburg Viruses)

Research into small molecule inhibitors of filovirus entry, such as Ebola and Marburg viruses, has primarily focused on a related compound, 4-(aminomethyl)benzamide (B1271630). Structure-activity relationship (SAR) studies have shown that the position of the aminomethyl group on the benzamide scaffold is critical for antiviral potency.

Specifically, the regioisomer 3-(aminomethyl)benzamide (B10948) demonstrated significantly weaker inhibitory activity compared to its 4-substituted counterpart. In one study, 3-(aminomethyl)benzamide showed only 13% inhibition of filovirus entry at a concentration of 12.5 μM, whereas the 4-(aminomethyl)benzamide analog exhibited 74% inhibition at the same concentration. nih.gov This suggests that the meta-position of the aminomethyl group is detrimental to the compound's ability to block filovirus entry. The mechanism of action for the more potent 4-(aminomethyl)benzamides involves blocking the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. nih.govnih.gov

Table 1: Comparative Inhibition of Filovirus Entry

| Compound | Position of Aminomethyl Group | Inhibition (%) at 12.5 μM |

|---|---|---|

| 4-(aminomethyl)benzamide | para | 74 |

| 3-(aminomethyl)benzamide | meta | 13 |

Data sourced from a study on the discovery and structural optimization of aminomethyl)benzamides as filovirus entry inhibitors. nih.gov

Enterovirus 71 (EV71) Inhibition

While a series of N-phenylbenzamide derivatives have been synthesized and evaluated for their inhibitory activity against Enterovirus 71 (EV71), there is no specific data available for this compound. nih.govnih.gov The most promising compound from these studies was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which exhibited low micromolar inhibitory concentrations against various EV71 strains. nih.gov The research highlighted the importance of the substituent pattern on the N-phenyl ring for anti-EV71 activity. nih.gov

Venezuelan Equine Encephalitis Virus (VEEV) Replication Inhibition

There is currently no published research that specifically identifies this compound as an inhibitor of Venezuelan Equine Encephalitis Virus (VEEV) replication. Studies on VEEV inhibitors have explored various chemical structures, including other benzamide derivatives, but have not reported on the activity of this particular compound. nih.govacs.orgnih.gov

Hepatitis B Virus (HBV) Antiviral Effects via APOBEC3G Modulation

N-phenylbenzamide derivatives have been investigated for their broad-spectrum antiviral activities, which are thought to be mediated by the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G). nih.gov This protein is known to inhibit the replication of several viruses, including Hepatitis B Virus (HBV). However, the specific effects of this compound on HBV replication or APOBEC3G modulation have not been documented in the available scientific literature.

Antiprotozoal Efficacy and Targets

Anti-Plasmodial Activity against Plasmodium falciparum

There is no published data available concerning the in vitro or in vivo anti-plasmodial activity of this compound against any strain of Plasmodium falciparum. Consequently, no data tables of its efficacy can be provided.

Anti-Trypanosomal Activity against Trypanosoma brucei rhodesiense

Specific studies detailing the anti-trypanosomal activity of this compound against Trypanosoma brucei rhodesiense are absent from the current scientific literature. Therefore, no data on its potency or efficacy against this parasite is available.

Interaction with Kinetoplast DNA (kDNA) and DNA Minor Groove Binding

There is no direct experimental evidence to suggest that this compound interacts with kinetoplast DNA (kDNA) or binds to the DNA minor groove. While some N-phenylbenzamide derivatives have been explored as DNA minor groove binders targeting the AT-rich kDNA of trypanosomatid parasites, the specific binding properties of this compound have not been investigated. nih.gov Research on other N-phenylbenzamide analogues has indicated that their interaction with DNA can be influenced by the nature and position of substituents on the phenyl rings. nih.gov However, without specific studies on the 3-(aminomethyl) derivative, any potential for kDNA interaction remains speculative.

Structure Activity Relationship Sar Studies

Influence of Aminomethyl Position on Biological Activity

The position of the aminomethyl group on the benzamide (B126) ring is a critical determinant of biological activity. While the subject compound features this group at the meta-position (position 3), many related active compounds have it at the para-position (position 4). For instance, derivatives of 4-(aminomethyl)benzamide (B1271630) have been designed as potent anticancer agents, functioning as tyrosine kinase inhibitors. nih.gov In these designs, the 4-(aminomethyl)benzamide fragment serves as a flexible linker, suggesting that the geometry and distance provided by the para-substitution are favorable for binding to the active site of certain kinases. nih.gov

Similarly, research into novel anticancer agents based on acridine (B1665455) derivatives incorporated a N-phenylbenzamide-4-methylamine structure. nih.gov The choice of the para-position in these successful compounds underscores the importance of the substituent's location. While direct comparative studies are limited, the prevalence of the 4-aminomethyl isomer in potent, biologically active compounds suggests that this position may be optimal for orienting the molecule within the binding sites of various targets, potentially more so than the meta-position. This is further supported by studies on 4-amino-N-phenylbenzamide anticonvulsants, where the para-amino substitution was a feature of active molecules. nih.gov

Impact of Substituents on the N-Phenyl Ring and Benzamide Moiety

Substitutions on both the N-phenyl ring and the benzamide core are fundamental to modulating the pharmacological profile of these molecules. These modifications influence electronic properties, lipophilicity, and steric interactions, which collectively determine target affinity and activity.

The introduction of various aromatic and heterocyclic groups can profoundly impact activity. In a series of compounds designed as potential tyrosine kinase inhibitors, the presence of a (trifluoromethyl)benzene ring on either the amide or amine portion of the molecule resulted in highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

The nature of heterocyclic substituents also plays a key role. The introduction of a [4-(benzoyl)piperazin-1-yl]methyl group, which includes a tertiary heterocyclic amine, was thought to enhance lipophilicity and, consequently, cell permeability, leading to high potency against certain leukemia cell lines. nih.gov In a different series of G protein-coupled receptor-35 (GPR35) agonists, the introduction of a 1H-tetrazol-5-yl group was found to significantly increase potency. nih.gov

General principles of substituent effects on heterocycles indicate that the position of heteroatoms, like nitrogen, relative to the substituent profoundly influences its electronic properties. rsc.org Nitrogen atoms in ortho positions can enhance electron-donating properties and weaken electron-withdrawal via induction. rsc.org

Halogen substituents are a common tool for modulating biological activity. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, halogenation was critical for potency as GPR35 agonists. The parent compound N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide was highly potent. nih.gov Interestingly, moving the bromine atom, replacing it with a fluorine, or removing it entirely all led to a decrease in potency. nih.gov However, the addition of a fluorine to a different position, as seen in N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, resulted in one of the most potent agonists in the series. nih.gov

In a separate class of opioid receptor modulators, the introduction of a p-chloro-phenethyl group onto a norhydromorphone (B170126) scaffold produced a compound with a unique bifunctional profile, acting as a potent partial agonist at mu-opioid receptors (MOR) and a full agonist at delta-opioid receptors (DOR). nih.gov

The following table summarizes the effects of specific halogen substitutions on the activity of N-phenylbenzamide analogs:

| Parent Compound/Series | Substitution | Effect on Activity | Target |

| N-(2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 5-Bromo | High Potency | GPR35 Agonist |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | Replacing 5-bromo with 5-fluoro | Decreased Potency | GPR35 Agonist |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | Addition of 2-fluoro | Increased Potency | GPR35 Agonist |

| (-)-N-phenethylnorhydromorphone | para-Chloro on N-phenethyl | Potent MOR/DOR activity | Opioid Receptors |

The primary amine of the aminomethyl group is a key functional handle that can be modified, and its basicity is crucial for activity. Amine basicity is governed by several factors, including the inductive effect of alkyl groups, which increases basicity compared to ammonia (B1221849), and resonance effects, which decrease it. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen is responsible for its basicity and nucleophilicity. libretexts.org

When a nitrogen atom is part of an amide, as in the core benzamide structure, it is significantly less basic because the lone pair is delocalized by resonance with the carbonyl oxygen. libretexts.orglibretexts.orgmasterorganicchemistry.com Similarly, in anilines, the nitrogen's lone pair is delocalized into the aromatic π-system, making it a much weaker base than a typical alkylamine. libretexts.org Therefore, the aminomethyl group, being an alkylamine, is the most basic nitrogen center in the 3-(aminomethyl)-N-phenylbenzamide molecule.

Chemical modifications to this amine group, such as through reductive dimethylation, can alter its properties. nih.gov For example, converting the primary amine to a tertiary heterocyclic amine was shown to improve the anticancer activity of certain benzamide derivatives. nih.gov The basicity of the amine is critical as it is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a biological target. researchgate.net Electron-withdrawing groups near the amine can reduce its basicity through inductive effects. masterorganicchemistry.com

Key Pharmacophores and Structural Elements for Target Selectivity

A pharmacophore model describes the essential structural features required for biological activity. For N-phenylbenzamide derivatives, several key elements constitute the pharmacophore.

Aromatic Rings : The two phenyl rings (the benzamide and N-phenyl portions) typically engage in hydrophobic and π-stacking interactions within the target's binding pocket. researchgate.net

Amide Linker : The central amide group (-CONH-) is a crucial hydrogen-bonding unit. Studies on anticonvulsant N-phenylbenzamides revealed that hydrogen bonding to the carbonyl oxygen is a critical interaction for active compounds. nih.gov

Protonatable Amine : The aminomethyl group provides a basic center that is positively charged at physiological pH. libretexts.org This allows for strong ionic interactions and hydrogen bonding with acidic residues (e.g., aspartate, glutamate) in a receptor, a common feature for many receptor ligands. researchgate.net

Flexible Linker : The aminomethyl group attached to the benzamide ring can act as a flexible linker, allowing the molecule to adopt an optimal conformation for binding. nih.gov

Selectivity for a specific biological target is achieved by tailoring these pharmacophoric elements to match the unique topology and chemical environment of the target's binding site. For example, in mTOR kinase, a substituted morpholine (B109124) moiety was found to be an optimal group to form a hydrogen bond with a specific valine residue in the hinge region, providing selectivity over related kinases. nih.gov This highlights how specific, substituted heterocyclic groups can function as "selectivity elements" by interacting with non-conserved regions of a binding pocket.

Analysis of Conformational Preferences and Activity

The three-dimensional shape, or conformation, of this compound is a key factor in its activity. The molecule possesses rotational freedom around the amide bonds and the bond connecting the N-phenyl ring.

Studies of related N-phenylbenzamides show that the molecule generally prefers a conformation where the N-phenyl ring is significantly twisted relative to the plane of the central amide group. nih.gov For a series of anticonvulsant N-phenylbenzamides, the most active compounds adopted a conformation where the N-phenyl ring was oriented at an angle of 90° to 120° to the amide plane. nih.gov This specific conformation was found to facilitate the crucial hydrogen bond to the carbonyl oxygen, while inactive compounds adopted conformations that sterically hindered this interaction. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(aminomethyl)-N-phenylbenzamide, docking simulations can be used to predict its binding mode within the active site of a target protein.

While specific molecular docking studies on this compound are not extensively available in the public domain, the general principles of such analyses can be described. A typical study would involve docking the 3D structure of this compound into the binding site of a relevant enzyme. For instance, studies on other benzamide (B126) derivatives have shown their potential to interact with enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) or various kinases. nih.govnih.gov

The analysis would reveal the most likely conformation of this compound within the active site, highlighting key intermolecular interactions that stabilize the complex. The results of such a hypothetical docking study could be summarized as follows:

| Parameter | Description |

| Binding Affinity (kcal/mol) | A calculated estimate of the binding energy, indicating the strength of the interaction. |

| Ligand Conformation | The predicted 3D arrangement of this compound in the bound state. |

| Key Interacting Residues | The specific amino acid residues in the enzyme's active site that form bonds with the ligand. |

The chemical structure of this compound, with its amide linker, amino group, and phenyl rings, suggests the potential for a variety of non-covalent interactions. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The primary amine of the aminomethyl group is also a strong hydrogen bond donor. The two phenyl rings provide surfaces for hydrophobic and π-π stacking interactions. nih.gov

A molecular docking analysis would precisely map these interactions. For example, the amide N-H and the aminomethyl group's N-H₂ could form hydrogen bonds with backbone carbonyls or acidic residues (like aspartate or glutamate) in the enzyme's active site. The phenyl rings could engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, or valine.

A hypothetical table of interactions might look like this:

| Interaction Type | Ligand Group | Enzyme Residue (Example) |

| Hydrogen Bond | Amide N-H | Aspartate side chain |

| Hydrogen Bond | Aminomethyl N-H₂ | Glutamate side chain |

| Hydrogen Bond | Carbonyl Oxygen | Serine hydroxyl group |

| Hydrophobic | Phenyl Ring A | Leucine, Valine |

| π-π Stacking | Phenyl Ring B | Phenylalanine, Tyrosine |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. arxiv.org MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the ligand and the protein, and the stability of their interaction. nih.gov

The binding of a ligand can induce conformational changes in the target protein, which can be crucial for its biological function. MD simulations can reveal these changes by comparing the dynamics of the protein with and without the ligand bound. For this compound, an MD simulation could show, for example, if the binding of the molecule causes a loop near the active site to close over the ligand, or if it stabilizes a particular active or inactive conformation of the enzyme.

A key aspect of MD simulations is to assess the stability of the ligand within the binding pocket. By analyzing the trajectory of the simulation, one can determine if the ligand remains in its initial docked pose or if it moves to a different binding mode. Root Mean Square Deviation (RMSD) plots are often used to quantify the stability of the ligand's position over the course of the simulation. A stable binding is typically characterized by a low and fluctuating RMSD value.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To obtain a more quantitative estimate of the binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

The binding free energy is typically decomposed into several components:

Van der Waals energy: Arising from London dispersion forces.

Electrostatic energy: From the Coulombic interactions between the ligand and the protein.

Polar solvation energy: The energy required to transfer the complex from a vacuum to the polar solvent (water).

Nonpolar solvation energy: Related to the creation of a cavity in the solvent.

A hypothetical breakdown of the binding free energy for the interaction of this compound with a target protein, as calculated by MM/PBSA, is presented below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | +30.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -40.1 |

These calculations can provide valuable insights into the driving forces of the binding process and can be used to compare the binding affinities of different derivatives of the this compound scaffold.

Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for determining the ground-state properties of molecules with a favorable balance of accuracy and computational cost. nih.gov For studying electronically excited states, which are crucial for understanding light-matter interactions, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT. researchgate.net These methods can elucidate the electronic structure, orbital energies, and charge distribution of this compound, which are essential for predicting its behavior in various chemical environments. TD-DFT calculations, for instance, can simulate electronic absorption spectra, providing insights into the molecule's photophysical properties. researchgate.netcnr.it

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing the electronic behavior of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates higher chemical reactivity and lower stability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. irjweb.com These descriptors provide a theoretical framework for understanding how the molecule will interact in a chemical reaction.

In the case of this compound, the presence of the electron-donating aminomethyl group (-CH₂NH₂) on the benzoyl ring is expected to raise the energy of the HOMO. This effect would likely lead to a smaller HOMO-LUMO gap compared to the unsubstituted N-phenylbenzamide, suggesting increased chemical reactivity. nih.gov Computational studies on the N-phenylbenzamide framework have shown that electron-donating substituents can raise the HOMO energy level, which is a key factor in designing molecules for specific electronic applications. nih.gov

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netnih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. mdpi.comirjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of a molecule's polarizability. Soft molecules have a small energy gap. nih.gov |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | The ability of an atom or molecule to attract electrons to itself. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons; a descriptor of electrophilic power. irjweb.comnih.gov |

This table provides the definitions of common reactivity descriptors that can be calculated from HOMO and LUMO energies obtained via quantum chemical methods.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its reactive sites. libretexts.org The MEP map is color-coded to indicate different regions of charge: red typically signifies areas of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). nih.govlibretexts.org Green and yellow represent areas with intermediate potential. nih.gov

For this compound, an MEP analysis would be expected to reveal specific charge localizations:

Negative Potential (Red/Yellow): The regions around the electronegative carbonyl oxygen atom and the nitrogen atom of the aminomethyl group would likely show a strong negative potential, making them sites for interaction with electrophiles or hydrogen bond donors. nih.gov

Positive Potential (Blue): The regions around the hydrogen atoms of the primary amine (-NH₂) and the amide (N-H) group would exhibit a positive potential, identifying them as acidic protons and sites for nucleophilic attack or hydrogen bond accepting. nih.gov

This detailed map of charge distribution is invaluable for predicting intermolecular interactions, including hydrogen bonding, and understanding the molecule's orientation when approaching other reactants or a biological receptor site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computational drug discovery. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These models are constructed based on the structures of known active ligands and are used to rapidly screen large databases of chemical compounds in a process called virtual screening, aiming to identify new molecules with the potential for similar activity. nih.govnih.gov

The N-phenylbenzamide scaffold has been identified as a relevant structure in medicinal chemistry. For example, derivatives like 2-chloro-5-nitro-N-phenylbenzamide have been studied as antagonists for targets such as the peroxisome proliferator-activated receptor-gamma (PPARγ), a protein involved in metabolic diseases. nih.gov

A pharmacophore model for this compound would be defined by its key chemical features. These features act as a query to find other molecules that could fit into the same biological target.

Table 2: Potential Pharmacophore Features of this compound

| Feature Type | Description | Location on Molecule |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | The primary amine (-NH₂) of the aminomethyl group; the amide (N-H) group. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom capable of accepting a hydrogen atom in a hydrogen bond. | The oxygen atom of the carbonyl (C=O) group; the nitrogen atom of the aminomethyl group. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The two phenyl rings. |

| Positive Ionizable (PI) | A group that is likely to be protonated and carry a positive charge at physiological pH. | The primary amine (-NH₂) of the aminomethyl group. |

This table outlines the key chemical features of this compound that would be used to generate a pharmacophore model for virtual screening campaigns.

Computational Design for Specific Applications (e.g., Molecular Rectifiers)

Beyond pharmacology, computational modeling can guide the design of molecules for materials science and molecular electronics. A notable application for the N-phenylbenzamide framework is in the design of intrinsic molecular rectifiers—single molecules that can function as diodes by allowing electrical current to flow preferentially in one direction. nih.gov

A systematic computational study identified N-phenylbenzamide as a highly promising molecular framework for this purpose, exhibiting both suitable conductance and rectification properties. nih.gov The research demonstrated that the rectification performance could be significantly enhanced through the asymmetric functionalization of the N-phenylbenzamide scaffold. nih.gov

Crucially, the study found that introducing an electron-donating group, such as an aminomethyl group, is a key design principle for enhancing rectification. nih.gov The presence of an electron-donating substituent raises the energy of the HOMO, which acts as the dominant transport channel for electron transport. By bringing the HOMO energy level closer to the Fermi level of the electrodes, the current flow is facilitated, and the asymmetry introduced by the substituent enhances the directional nature of this flow. nih.gov Therefore, this compound represents a molecule that is computationally designed, based on first principles, to possess enhanced properties for applications as a molecular rectifier.

Table 3: Design Principles for N-Phenylbenzamide Based Molecular Rectifiers

| Design Principle | Effect on Electronic Structure | Consequence for Rectification |

|---|---|---|

| N-Phenylbenzamide Core | Provides a suitable base conductance and rectification framework. | Foundation for a functional molecular rectifier. nih.gov |

| Asymmetric Functionalization | Creates an uneven distribution of charge and molecular orbitals. | Induces or enhances the directional flow of current. nih.gov |

This table summarizes the key computational design principles derived from research on the N-phenylbenzamide scaffold for creating effective molecular rectifiers. nih.gov

Medicinal Chemistry and Lead Compound Development

Scaffold Optimization Strategies

The N-phenylbenzamide scaffold has been identified as a versatile starting point for the development of various therapeutic agents. Optimization strategies for this scaffold have been explored to enhance potency, selectivity, and pharmacokinetic properties for different biological targets.

One approach involves the systematic modification of the N-phenylbenzamide core to improve its interaction with the target protein. For instance, in the development of farnesoid X receptor (FXR) antagonists, a systematic optimization of the N-phenylbenzamide scaffold led to compounds with low nanomolar potency. nih.gov This process involved exploring different substitution patterns on both the benzamide (B126) and the N-phenyl rings to identify key structural features that enhance antagonist activity. nih.gov

Structure-based drug design is another critical strategy. By understanding the binding mode of the N-phenylbenzamide scaffold within the active site of a target enzyme, researchers can make rational modifications to improve binding affinity and selectivity. For example, in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, computer-aided drug design was utilized to guide the synthesis of novel N-substituted aminobenzamide derivatives. dovepress.com This approach helped in establishing the N-substituted aminobenzamide scaffold as a potential inhibitor of the DPP-IV enzyme. dovepress.com

Furthermore, lead optimization efforts have focused on improving metabolic stability and oral bioavailability. For tyrosine kinase 2 (TYK2) inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, modifications were introduced to enhance potency and selectivity while ensuring good oral exposure in preclinical models. nih.gov These modifications included the introduction of specific chemical groups guided by the structural understanding of the target enzyme. nih.gov

Lead Compound Identification and Characterization

The identification of lead compounds based on the 3-(aminomethyl)-N-phenylbenzamide scaffold has been a result of both high-throughput screening and rational drug design approaches. Once a hit compound is identified, its characterization involves a comprehensive evaluation of its chemical and biological properties.

For instance, N-phenylbenzamide derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (PTP) through high-throughput screening. nih.gov Subsequent structure-activity relationship (SAR) studies led to the identification of potent analogs, with detailed characterization of their inhibitory activity in mitochondrial swelling assays. nih.gov

In the context of DPP-IV inhibition, a series of novel N-substituted aminobenzamide scaffold derivatives were designed, synthesized, and characterized. dovepress.com The characterization process included the use of various spectroscopic techniques such as proton and carbon nuclear magnetic resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy to confirm the chemical structures of the synthesized compounds. dovepress.com Their melting points were also determined as part of the physical characterization. dovepress.com

The characterization of these lead compounds extends to their initial biological evaluation. This includes determining their potency against the intended target and assessing their selectivity against related proteins. For example, the identified DPP-IV inhibitors were tested for their in vitro activity against the DPP-IV enzyme to quantify their inhibitory potential. dovepress.com

Preclinical Pharmacological Evaluation

In vitro Assays for Efficacy and Selectivity

A critical step in the preclinical evaluation of this compound derivatives is the use of in vitro assays to determine their efficacy and selectivity. These assays provide essential data on the compound's biological activity at the molecular and cellular levels.

For enzyme inhibitors, such as those targeting DPP-IV, in vitro activity is often assessed using enzyme inhibition assays. In one study, a series of N-substituted aminobenzamide derivatives were tested against a DPP-IV enzyme kit to measure their inhibitory activity. dovepress.com The results showed that several of these novel compounds exhibited significant in vitro activity. dovepress.com

In the development of farnesoid X receptor (FXR) antagonists, a full-length FXR reporter gene assay is employed to measure the compound's ability to antagonize both baseline and agonist-induced FXR activity. nih.gov Furthermore, the repression of intrinsic expression of FXR-regulated genes in hepatoma cells is evaluated to confirm the compound's mechanism of action. nih.gov

For antiviral agents, in vitro assays are used to determine the compound's ability to inhibit viral replication. For example, a derivative of N-phenylbenzamide, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was evaluated for its anti-Hepatitis B virus (HBV) activity in cell culture. nih.gov These studies determined the compound's inhibitory concentration (IC50) against both wild-type and drug-resistant HBV strains. nih.gov The potential mechanism, such as the upregulation of intracellular APOBEC3G (A3G), is also investigated in vitro. nih.gov

Selectivity is a key parameter assessed in vitro. For TYK2 inhibitors, the compounds are tested against other related kinases like JAK1 and JAK2 to ensure they are selective for their intended target. nih.gov This is crucial for minimizing off-target effects.

Table 1: In vitro Efficacy and Selectivity Data

| Compound/Scaffold | Target | Assay | Key Findings |

|---|---|---|---|

| N-substituted aminobenzamide derivatives | DPP-IV | Enzyme Inhibition Assay | Ten compounds showed more activity than reference compounds, with the most active showing 38% activity at 100 µM. dovepress.com |

| Optimized N-phenylbenzamide | Farnesoid X Receptor (FXR) | Reporter Gene Assay | Low nanomolar potency as an antagonist. nih.gov |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Hepatitis B Virus (HBV) | Antiviral Assay | IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant HBV. nih.gov |

Metabolic Stability Studies (in vitro)

The metabolic stability of a drug candidate is a crucial factor in determining its pharmacokinetic profile and potential for in vivo efficacy. In vitro metabolic stability studies are conducted early in the drug discovery process to identify compounds with favorable metabolic properties.

These studies typically involve incubating the compound with liver microsomes, which contain the major drug-metabolizing enzymes. The rate at which the compound is metabolized is then measured over time. For example, in the optimization of N-phenylbenzamide-based FXR antagonists, the metabolic stability of the compounds was evaluated as part of their in vitro profiling. nih.gov This helps in selecting candidates that are less likely to be rapidly cleared from the body, thus prolonging their duration of action.

Similarly, for TYK2 inhibitors derived from a 4-aminopyridine benzamide scaffold, metabolic stability in liver microsomes was a key parameter assessed during lead optimization. nih.gov This ensures that the identified potent and selective inhibitors also possess the necessary stability to be effective in vivo.

Brain Penetration Studies (in vivo preclinical models)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. Brain penetration studies are therefore a critical component of preclinical evaluation.

These studies are typically conducted in animal models, such as mice or rats. After administration of the compound, its concentration is measured in both the plasma and the brain tissue to determine the brain-to-plasma concentration ratio.

While specific data on the brain penetration of this compound is not extensively available in the provided search results, studies on related benzamide structures provide insights into the potential for this class of compounds to enter the CNS. For instance, studies on the anticonvulsant properties of 3- and 4-amino-N-(alkylphenyl) benzamide compounds suggest that they are active in the CNS, implying some degree of brain penetration. google.com Furthermore, research on other small molecules, like mebendazole, has shown that they can achieve significant concentrations in brain tissue, demonstrating that with the right physicochemical properties, small molecules can effectively cross the blood-brain barrier. nih.gov

Strategies for Overcoming Drug Resistance (e.g., Viral Mutants)

The development of drug resistance, particularly in the context of infectious diseases, is a major challenge in medicinal chemistry. For antiviral agents based on the N-phenylbenzamide scaffold, strategies to overcome resistance are an important consideration.

One key strategy is to develop compounds that have a novel mechanism of action compared to existing therapies. For example, the N-phenylbenzamide derivative IMB-0523, an anti-HBV agent, is believed to exert its effect by increasing the levels of intracellular APOBEC3G (A3G). nih.gov This mechanism is different from that of current anti-HBV drugs like lamivudine, suggesting that it may be effective against viral strains that have developed resistance to these existing therapies. nih.gov Indeed, IMB-0523 demonstrated potent activity against a lamivudine-resistant HBV strain in vitro. nih.gov

Another approach is to design inhibitors that target highly conserved regions of the viral proteins, making it more difficult for resistance mutations to arise without compromising viral fitness. While not explicitly detailed for this compound in the provided results, this is a general and effective strategy in antiviral drug design.

Furthermore, the broad-spectrum antiviral potential of N-phenylbenzamide derivatives against different viruses like HIV-1, HCV, and EV71 suggests that this scaffold might target cellular factors or pathways that are essential for the replication of multiple viruses. nih.gov Targeting host factors is another strategy to reduce the likelihood of viral resistance development.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 3-(aminomethyl)-N-phenylbenzamide

The benzamide (B126) and aminobenzamide moieties are present in a variety of biologically active molecules, suggesting that this compound could interact with a range of biological targets. Future research should focus on a systematic screening of this compound against various receptors, enzymes, and other proteins to uncover its full therapeutic potential.

Based on the activity of structurally related compounds, several promising target classes can be prioritized for investigation. For instance, N-substituted aminobenzamide scaffolds have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. dovepress.com This suggests that this compound could be evaluated for its potential as an anti-diabetic agent.

Furthermore, derivatives of N-phenylbenzamide have shown activity against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. nih.govacs.org The mechanism of action for some of these related compounds involves binding to the minor groove of DNA, particularly AT-rich regions found in the kinetoplast DNA of these parasites. nih.govacs.org Therefore, investigating the anti-parasitic activity of this compound and its ability to interact with DNA is a logical next step.

The 4-(aminomethyl)benzamide (B1271630) fragment, a structural isomer of the core of our title compound, has been incorporated into molecules designed as protein kinase inhibitors for cancer therapy. nih.gov Kinases play a crucial role in cell signaling and are often dysregulated in cancer. A comprehensive kinase profiling of this compound could reveal novel anti-cancer applications. The amino group in the structure is crucial for its interaction with biological targets, potentially acting as a ligand for various receptors and enzymes.

Development of Advanced Synthetic Methodologies

While general methods for the synthesis of N-phenylbenzamides are established, the development of more advanced and efficient synthetic routes for this compound and its analogs is crucial for facilitating further research. A common approach involves the coupling of a 3-(aminomethyl)benzoic acid derivative with aniline (B41778).

A typical synthesis could start from 3-nitrobenzoic acid. This starting material can be converted to its corresponding acyl chloride, which then reacts with aniline to form 3-nitro-N-phenylbenzamide. Subsequent reduction of the nitro group to an amine, followed by protection of the amino group, would yield a key intermediate. The final step would involve the introduction of the aminomethyl group, for instance, through a reaction with a suitable reagent, followed by deprotection.

Another approach could involve starting with 3-nitro-4-chlorobenzoic acid, which can be reacted with aniline. google.com The resulting 3-nitro-4-chloro-N-phenylbenzamide can then undergo nucleophilic substitution to introduce the aminomethyl group precursor, followed by reduction of the nitro group.

Future synthetic efforts should focus on improving yields, reducing the number of steps, and developing methodologies that allow for the easy diversification of the core structure. This will be essential for creating a library of analogs for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. These powerful computational tools can be leveraged to accelerate the development of this compound-based therapeutics.

Predictive Modeling: AI/ML algorithms can be trained on existing data of benzamide derivatives to build models that predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel analogs of this compound. This in silico screening can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold. These models can explore a vast chemical space and propose new structures with optimized properties for a specific biological target.

Target Identification: AI can analyze large biological datasets, such as genomic and proteomic data, to identify novel potential biological targets for this compound. By uncovering hidden relationships between molecular structures and biological pathways, AI can guide the experimental validation of new therapeutic hypotheses. The use of computer-aided drug design has already been instrumental in identifying novel N-substituted aminobenzamide scaffolds as potential enzyme inhibitors. dovepress.com

Investigation of the Compound's Role in Modulating Specific Cellular Pathways

Understanding how this compound affects cellular signaling pathways is fundamental to elucidating its mechanism of action and therapeutic potential. Based on the potential biological targets identified for related compounds, several cellular pathways warrant investigation.

If this compound is found to inhibit protein kinases, its effect on downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival, should be examined. researchgate.netnih.gov Modulation of these pathways could have significant implications for cancer treatment.

Should the compound exhibit anti-parasitic activity by targeting DNA, its impact on DNA replication and repair pathways in these organisms would be a key area of study. Disruption of these fundamental cellular processes is a proven strategy for eliminating pathogens.

Furthermore, given that some benzamide derivatives interact with neurotransmitter systems, exploring the effect of this compound on neuronal signaling pathways could reveal its potential for treating neurological or psychiatric disorders. The compound's influence on pathways regulated by G-protein coupled receptors (GPCRs) or ion channels would be of particular interest in this context.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(aminomethyl)-N-phenylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation reactions. A common approach involves reacting 3-aminomethylphenyl derivatives with benzoyl chloride derivatives in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) should be optimized using Design of Experiments (DoE) to maximize yield. For example, refluxing in anhydrous dichloromethane under nitrogen atmosphere minimizes hydrolysis . Post-synthesis, column chromatography or recrystallization (using ethanol/water mixtures) can purify the product.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the presence of the aminomethyl group (δ ~3.8–4.2 ppm for -CHNH) and aromatic protons .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous N-phenylbenzamide derivatives (e.g., monoclinic P21/c space group with unit cell parameters a = 25.0232 Å, b = 5.3705 Å) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (calculated for CHNO: 234.11 g/mol).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or halogenation) influence the biological activity of this compound derivatives?

- Methodological Answer : Comparative studies on analogs (e.g., 3-chloro or nitro substituents) reveal that electron-withdrawing groups at the meta position enhance antimicrobial activity by increasing electrophilicity. For instance, N-(3-chlorophenethyl)-4-nitrobenzamide showed improved bioactivity due to nitro group resonance effects . Computational modeling (e.g., DFT for charge distribution) and SAR studies can guide rational design .

Q. What experimental strategies can resolve low yields in the coupling steps of this compound synthesis?

- Methodological Answer : Low yields often arise from steric hindrance or incomplete acylation. Strategies include:

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 80°C for 20 min vs. 6 hours conventionally) .

- In Situ FTIR Monitoring : Track amine consumption to optimize reaction termination .

Q. How should researchers address contradictory data in reported biological activities of this compound analogs?

- Methodological Answer : Contradictions may stem from assay variability or impurity artifacts. Mitigation strategies:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values via broth microdilution) .

- Orthogonal Validation : Confirm anticancer activity across multiple cell lines (e.g., MCF-7 and HeLa) and apoptosis markers (caspase-3/7 activation) .

- Purity Thresholds : Ensure compounds are >95% pure (via HPLC) to exclude confounding effects from byproducts .

Data Analysis and Mechanistic Questions

Q. What computational tools are recommended to predict the binding affinity of this compound with target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cytochrome P450 or kinases. For example, the trifluoromethyl group in analogs showed hydrophobic binding to kinase ATP pockets . Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (K).

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound derivatives?

- Methodological Answer : Single-crystal XRD can distinguish tautomers by identifying protonation sites (e.g., enol vs. keto forms). For example, N-(3-fluorobenzoyl) analogs exhibited planar amide bonds, confirming the keto tautomer dominance . Synchrotron radiation (λ = 0.71073 Å) improves resolution for H-atom positioning .

Comparative and Cross-Disciplinary Questions

Q. What are the key differences in the reactivity of this compound compared to its N-alkyl or N-heteroaryl analogs?

- Methodological Answer : The phenyl group in the amide moiety reduces nucleophilicity at the carbonyl carbon, making it less reactive toward Grignard reagents than N-alkyl analogs. However, the aminomethyl group enables Schiff base formation with aldehydes, a feature absent in N-heteroaryl derivatives . TLC monitoring (silica gel, ethyl acetate/hexane) can track reaction progress.

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in biological assays?

- Methodological Answer : Follow GHS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.